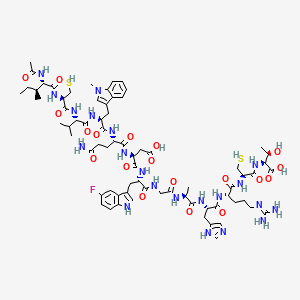

Ac-ICV(1MeW)QDWGAHRCT-NH2

Description

Contextualization of the Complement System as a Therapeutic Target

The complement system is a complex network of over 30 proteins in blood plasma and on cell surfaces that plays a crucial role in defending against pathogens and clearing cellular debris. lambris.comtandfonline.com It functions as a cascade, where the activation of one component triggers the activation of the next in a sequential manner. nih.gov There are three primary pathways of complement activation: the classical pathway (typically antibody-dependent), the lectin pathway (initiated by microbial carbohydrates), and the alternative pathway (a self-amplifying loop). nih.govbiochempeg.com All three pathways converge on the cleavage of the central component, C3. nih.govtandfonline.com

While essential for immune surveillance, inappropriate or uncontrolled activation of the complement system can lead to the destruction of healthy host cells and tissues. tandfonline.comsinobiological.com This dysregulation is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. sinobiological.comfrontiersin.org Consequently, the complement system, particularly its central component C3, has become a highly attractive target for therapeutic intervention. nih.govtandfonline.comsinobiological.com Targeting C3 offers the advantage of blocking downstream effects regardless of the initial activation trigger. tandfonline.comresearchgate.net The clinical success of complement-targeted drugs has validated this approach, spurring further research into novel inhibitors. lambris.comsinobiological.com

Historical Overview of Complement Inhibitors and Peptide Development

The therapeutic targeting of the complement system has evolved significantly over the decades. Early efforts were followed by the development of more specific agents, such as monoclonal antibodies. A landmark in this field was the approval of an anti-C5 antibody in 2007, which validated the feasibility of complement-targeted therapies for specific rare diseases. lambris.comnih.gov However, inhibiting the terminal component C5 does not prevent the upstream opsonization of cells by C3 fragments, a process that can contribute to pathology in certain conditions. lambris.com This limitation highlighted the need for upstream inhibitors. lambris.com

Peptides emerged as a promising class of inhibitors due to their potential for high specificity and potency. The development journey led to the discovery of compstatin (B549462), a peptide inhibitor that specifically targets C3. tandfonline.comnih.gov This discovery marked a pivotal moment, shifting focus toward peptide-based strategies for modulating the central hub of the complement cascade. nih.gov

Discovery and Evolution of Compstatin as a Lead Complement Inhibitor

Compstatin was originally discovered in 1996 by screening a phage-displayed random peptide library for molecules that could bind to the complement component C3b. lambris.comlambris.com The initial peptide, a 13-amino acid cyclic molecule (ICVVQDWGHHRCT) cyclized via a disulfide bond between Cys2 and Cys12, was found to bind to C3 and inhibit its cleavage, thereby blocking all three complement activation pathways. tandfonline.comnih.govaai.org

The initial version of compstatin had a modest inhibitory activity. tandfonline.com This prompted extensive academic and industrial research focused on optimizing its structure to enhance its therapeutic potential. nih.govtandfonline.com Through a combination of chemical synthesis, computational modeling, and biophysical analysis, hundreds of analogs were developed. tandfonline.com Key modifications included N-terminal acetylation, which was found to increase plasma stability and activity, and amino acid substitutions at critical positions within the peptide's sequence. aai.orglambris.com A crucial part of compstatin's structure is a β-turn, and maintaining a structure that facilitates binding to C3 has been central to its evolution. aai.org These optimization efforts led to new generations of compstatin analogs with significantly improved potency and better pharmacokinetic properties. tandfonline.com

Rationale for the Academic Investigation and Optimization of Ac-ICV(1MeW)QDWGAHRCT-NH2

The specific compound, this compound, is a direct result of the intensive structure-activity relationship (SAR) studies aimed at improving upon the original compstatin molecule. lambris.com The nomenclature of this analog indicates several key modifications:

Ac- : Acetylation of the N-terminal isoleucine (I), a modification known to improve stability. lambris.com

(1MeW) : Substitution of the original amino acid at position 4 (Valine) with a non-natural amino acid, 1-methyl-tryptophan.

-NH2 : Amidation of the C-terminal threonine (T).

The primary rationale for investigating this specific analog was the pursuit of dramatically increased binding affinity and inhibitory potency. nih.gov Earlier research had shown that introducing aromatic residues, particularly tryptophan, at position 4 significantly boosted activity. lambris.com The subsequent introduction of a methyl group to the indole (B1671886) nitrogen of this tryptophan (creating 1MeW) had a profound and unexpectedly large positive effect on activity, far greater than what could be explained by increased hydrophobicity alone. nih.govnih.gov This modification resulted in an analog with a 267-fold increase in complement inhibition potency compared to the original peptide. lambris.comnih.gov The investigation was driven by the hypothesis that such a modification could establish more favorable hydrophobic interactions or shield key contacts within the binding pocket on the C3 protein. researchgate.net

The table below summarizes the improvement in inhibitory activity of selected compstatin analogs, highlighting the significant leap achieved with the 1-methyl-tryptophan modification.

| Compound Name | Sequence | Relative Activity (vs. Original Compstatin) | IC50 (µM) |

| Original Compstatin | ICVVQDWGHHRCT-NH₂ | 1x | ~54 |

| 4W Compstatin | Ac-ICW QDWGAHRCT-NH₂ | 45x | ~2.2 |

| This compound | Ac-ICV(1MeW )QDWGAHRCT-NH₂ | 267x | ~0.205 |

Data compiled from published research findings. lambris.comlambris.comnih.govnih.gov

Overview of Key Academic Research Avenues for this compound

The exceptional potency of this compound has made it a subject of significant academic interest and a benchmark for compstatin development. Key research avenues have included:

Biophysical and Structural Analysis: Detailed studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) were conducted to quantify its binding kinetics and thermodynamics. nih.govnih.gov These studies confirmed its high affinity for C3 and its fragments and helped elucidate the energetic basis for its improved activity, pointing to favorable changes in both enthalpy and entropy upon binding. lambris.comnih.gov

Computational Modeling: Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models have been employed to understand how the 1-methyl-tryptophan modification stabilizes the peptide's conformation and optimizes its interaction with the binding site on C3. lambris.comnih.gov

Preclinical Evaluation: The compound, often referred to as a second-generation compstatin analog, has been used in various in vitro and ex vivo models to demonstrate its efficacy in blocking complement activation. diva-portal.org These studies have explored its potential in contexts such as preventing hemolysis in models of paroxysmal nocturnal hemoglobinuria (PNH) and mitigating inflammatory responses. lambris.comnih.gov Its potent C3 inhibition has also made it a valuable tool for investigating the role of complement in various disease models. diva-portal.org

Structure

2D Structure

Properties

Molecular Formula |

C72H102FN21O19S2 |

|---|---|

Molecular Weight |

1648.8 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H102FN21O19S2/c1-9-34(4)58(83-37(7)96)70(111)91-52(31-115)67(108)92-57(33(2)3)69(110)89-48(22-39-29-94(8)53-15-11-10-13-42(39)53)64(105)85-46(18-19-54(74)97)63(104)88-50(25-56(99)100)66(107)87-47(21-38-26-79-44-17-16-40(73)23-43(38)44)61(102)80-28-55(98)82-35(5)60(101)86-49(24-41-27-77-32-81-41)65(106)84-45(14-12-20-78-72(75)76)62(103)90-51(30-114)68(109)93-59(36(6)95)71(112)113/h10-11,13,15-17,23,26-27,29,32-36,45-52,57-59,79,95,114-115H,9,12,14,18-22,24-25,28,30-31H2,1-8H3,(H2,74,97)(H,77,81)(H,80,102)(H,82,98)(H,83,96)(H,84,106)(H,85,105)(H,86,101)(H,87,107)(H,88,104)(H,89,110)(H,90,103)(H,91,111)(H,92,108)(H,93,109)(H,99,100)(H,112,113)(H4,75,76,78)/t34-,35-,36+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1 |

InChI Key |

ZTPZPGGQKAOPSL-ULRAUGTQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Ac Icv 1mew Qdwgahrct Nh2 and Its Analogs

Principles and Application of Solid-Phase Peptide Synthesis (SPPS) for Ac-ICV(1MeW)QDWGAHRCT-NH2 Production

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the assembly of the linear precursor of this compound. lambris.comlambris.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard approach. nih.gov

The synthesis commences with the attachment of the C-terminal amino acid, in this case, a threonine amide, to the resin. The Fmoc protecting group on the α-amino group of the resin-bound amino acid is then removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). The next Fmoc-protected amino acid is then activated and coupled to the deprotected amino group. This cycle of deprotection and coupling is repeated for each amino acid in the sequence: Threonine, Cysteine, Arginine, Histidine, Glycine, Alanine (B10760859), Tryptophan (as 1-methyltryptophan), Aspartic Acid, Glutamine, Valine, Cysteine, and finally Isoleucine. nih.govnih.gov The N-terminus is then acetylated. lambris.com

A critical aspect of synthesizing this particular peptide is the incorporation of the non-proteinogenic amino acid, 1-methyltryptophan (1MeW), at position 4. nih.govlambris.com This modification is introduced by using the corresponding Fmoc-protected 1-methyltryptophan derivative during the SPPS cycle. lambris.com The side chains of reactive amino acids, such as Cysteine, Aspartic Acid, Glutamine, Arginine, and Histidine, are protected with acid-labile groups to prevent unwanted side reactions during chain assembly. sigmaaldrich.com For cysteine, a trityl (Trt) protecting group is commonly employed as it can be removed during the final cleavage from the resin. sigmaaldrich.com

Upon completion of the linear sequence assembly, the peptide is cleaved from the solid support and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to protect sensitive residues like tryptophan from degradation. nih.govsigmaaldrich.com

Table 1: Key Steps in the SPPS of the Linear Precursor of this compound

| Step | Description | Reagents |

| 1. Resin Loading | Attachment of the C-terminal amino acid (Threonine amide) to the solid support. | Fmoc-Thr(tBu)-OH, DIC, HOBt |

| 2. Deprotection | Removal of the Fmoc group from the N-terminus. | 20% Piperidine in DMF |

| 3. Coupling | Addition of the next Fmoc-protected amino acid. | Fmoc-AA-OH, HBTU, HOBt, DIPEA |

| 4. Repetition | Steps 2 and 3 are repeated for each amino acid in the sequence. | - |

| 5. N-terminal Acetylation | Capping the N-terminus of the completed peptide chain. | Acetic anhydride, DIPEA |

| 6. Cleavage and Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | TFA, TIS, H2O, EDT |

This table represents a generalized SPPS protocol. Specific reagents and conditions may vary.

Cyclization Strategies via Disulfide Bond Formation in this compound

The defining structural feature of this compound is the disulfide bond between the cysteine residues at positions 2 and 12, which creates a cyclic structure essential for its biological activity. lambris.comnih.gov This cyclization is typically performed after the linear peptide has been synthesized and purified. peptide.com

The formation of the disulfide bridge is an oxidation reaction of the two thiol groups of the cysteine residues. Several methods can be employed for this crucial step. sioc-journal.cn A common and effective method is air oxidation, where the linear peptide is dissolved at a low concentration in a slightly basic aqueous buffer and stirred in the presence of air. nih.gov The low concentration is critical to favor intramolecular cyclization over intermolecular dimerization or oligomerization. peptide.com

Other oxidizing agents can also be used to facilitate disulfide bond formation, including potassium ferricyanide (B76249) (K3[Fe(CN)6]), iodine, and dimethyl sulfoxide (B87167) (DMSO). sioc-journal.cn For peptides containing sensitive residues like tryptophan, the choice of oxidizing agent and reaction conditions is crucial to avoid side reactions such as oxidation of the indole (B1671886) ring. sigmaaldrich.com In some reported syntheses of compstatin (B549462) analogs, thallium(III) trifluoroacetate (B77799) has been used for on-resin cyclization to prevent tryptophan oxidation. nih.gov

The progress of the cyclization reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure complete conversion to the desired cyclic product.

Table 2: Common Oxidation Methods for Disulfide Bond Formation

| Oxidizing Agent | Conditions | Advantages | Potential Issues |

| Air (O2) | Dilute solution, slightly basic pH | Mild, mimics natural folding | Can be slow, potential for side reactions over long periods |

| Potassium Ferricyanide (K3[Fe(CN)6]) | Aqueous buffer | Relatively fast and efficient | Can be harsh, potential for side reactions |

| Iodine (I2) | Methanol or acetic acid/water | Fast reaction | Can cause iodination of sensitive residues like Tyr, His, and Trp sigmaaldrich.com |

| Dimethyl Sulfoxide (DMSO) | Aqueous buffer | Mild and effective | Can require longer reaction times |

| Thallium(III) trifluoroacetate | On-resin in DMF/anisole | Avoids oxidation of sensitive residues in solution nih.gov | Thallium compounds are highly toxic |

Advanced Chemical Modifications and Derivatization Techniques Applied to this compound

To further enhance the properties of this compound, various advanced chemical modifications and derivatization techniques can be applied. These modifications can improve stability, binding affinity, and other pharmacokinetic properties.

One key modification already present in this analog is the N-methylation of the tryptophan at position 4 (1MeW). nih.govlambris.com N-methylation of the peptide backbone can disrupt hydrogen bonding and increase resistance to enzymatic degradation. peptide.com This is typically achieved by incorporating the pre-synthesized N-methylated amino acid derivative during SPPS. peptide.com

Other modifications could involve the substitution of amino acids with non-proteinogenic counterparts to introduce novel functionalities. For instance, replacing specific residues with fluorinated amino acids or other halogenated derivatives can modulate the electronic properties and binding interactions of the peptide. lambris.com

Post-synthesis modifications offer another avenue for derivatization. acs.org For example, the indole ring of tryptophan is a target for various chemical modifications. acs.orgresearchgate.net While the 1-position is already methylated in this compound, other positions on the indole ring could potentially be functionalized. rsc.org Techniques like C-H activation could be explored for late-stage functionalization, allowing for the introduction of diverse chemical groups. acs.orgresearchgate.net However, the specificity of such reactions on a complex peptide would need careful optimization.

Fluorescent labeling is another common derivatization used for studying peptide-protein interactions. A fluorescent probe could be attached to the N-terminus or a suitable side chain to facilitate binding assays and imaging studies. nih.govjst.go.jp

Methodologies for Isotopic Labeling of this compound for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating the mechanism of action of peptides and for quantitative analysis in complex biological samples. mdpi.comnih.gov By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the peptide structure, researchers can track the molecule and its interactions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netgoogle.com

For this compound, several isotopic labeling strategies can be employed. One of the most straightforward methods is to use isotopically labeled amino acids during SPPS. acs.org For example, incorporating a ¹³C- or ¹⁵N-labeled amino acid at a specific position allows for the precise monitoring of that residue's environment and role in binding.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique primarily used for quantitative proteomics, where cells are grown in media containing "heavy" or "light" amino acids. creative-proteomics.com While not directly applicable to the chemical synthesis of this peptide, the principles of using mass-differentiated molecules for quantification are central to isotopic labeling methods.

Chemical labeling methods, such as Isotope-Coded Affinity Tags (ICAT), which react with specific functional groups like the thiol group of cysteine, can also be used. mdpi.comacs.org However, for a peptide with two cysteine residues involved in a disulfide bond, this approach would require modification of the synthetic strategy. A more common approach for synthetic peptides is the use of isobaric tags like Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), which label the N-terminus or lysine (B10760008) side chains of peptides after synthesis. mdpi.com

The choice of isotopic labeling strategy depends on the specific research question. For detailed structural studies by NMR, uniform labeling with ¹³C and ¹⁵N might be desirable. For quantitative MS-based studies of peptide binding or metabolism, selective labeling of one or more amino acids is often sufficient.

Molecular Targets and Mechanism of Action of Ac Icv 1mew Qdwgahrct Nh2

Identification and Validation of Complement Component C3 as the Primary Target of Ac-ICV(1MeW)QDWGAHRCT-NH2

The primary molecular target of this compound has been unequivocally identified as complement component C3. lambris.comlambris.com This was initially discovered through screening phage-display libraries for peptides that could bind to C3b, a fragment of C3. lambris.com The parent compound, compstatin (B549462), was found to bind to C3 and inhibit its activation. lambris.comjustia.com Subsequent development and optimization led to the creation of this compound, an analog with significantly enhanced inhibitory activity. nih.govnih.gov

The interaction is highly specific; the peptide does not affect other processes like blood clotting or the activity of serine proteases such as trypsin and elastase. lambris.com This specificity for C3 makes it an attractive therapeutic candidate, as it can modulate the complement system without causing broad off-target effects. lambris.comnih.gov The central role of C3 in all three complement pathways—classical, alternative, and lectin—means that its inhibition effectively shuts down the entire cascade. nih.govgoogle.com

Detailed Mechanism of this compound in Inhibiting C3 Convertase Formation and C3 Cleavage

This compound exerts its inhibitory effect by preventing the crucial step of C3 cleavage into its active fragments, C3a and C3b, a reaction catalyzed by C3 convertases. lambris.comdiva-portal.org By binding directly to native C3, the peptide sterically hinders the access of C3 convertases to their substrate. lambris.com This mechanism was confirmed by studies showing that while the peptide blocks the enzymatic cleavage of C3 by convertases, it does not prevent cleavage by other proteases like trypsin. lambris.com

The inhibition of C3 cleavage prevents the downstream events of the complement cascade. Without the generation of C3b, the amplification loop of the alternative pathway is halted, and the formation of C5 convertases is blocked. nih.govgoogle.comdiva-portal.org This, in turn, prevents the production of the potent anaphylatoxin C5a and the assembly of the membrane attack complex (MAC), which is responsible for cell lysis. google.comdiva-portal.org

Characterization of this compound Binding to C3, C3b, and C3c Fragments

The binding of this compound and its parent compound, compstatin, extends to several fragments of C3. Initial studies with phage-displayed peptides showed strong affinity for C3, C3b, and C3c, but not for the C3d fragment. lambris.com This indicates that the binding site for the peptide is located within the C3c portion of the C3 molecule. lambris.com

Surface plasmon resonance (SPR) studies have quantified the binding affinities. While native C3 and its hydrolyzed form, C3(H2O), show similar high affinities for compstatin, the binding to C3b and C3c is significantly weaker. lambris.com This suggests that the conformational changes that occur upon C3 cleavage may alter the binding site, reducing the affinity of the inhibitor for the cleaved fragments. The lack of binding to C3d further refines the location of the interaction site. lambris.com

| Molecule | Relative Binding Affinity |

|---|---|

| C3 | High |

| C3(H2O) | High |

| C3b | Reduced |

| C3c | Reduced |

| C3d | No Binding |

Analysis of Species-Specific Binding Properties of this compound

A notable characteristic of this compound and other compstatin analogs is their species-specific binding. The peptide is a potent inhibitor of human and primate C3 but is inactive against C3 from non-primate mammals. lambris.comgoogle.com This specificity is crucial for its development as a therapeutic agent, as it allows for targeted action in humans without affecting the complement systems of other species, which is an important consideration in preclinical animal studies. The high stability of the peptide has been confirmed in both human and baboon plasma. lambris.com

Modulation of Classical, Alternative, and Lectin Complement Pathways by this compound

By targeting the central component C3, this compound effectively inhibits all three pathways of complement activation: the classical, alternative, and lectin pathways. lambris.comnih.govdiva-portal.org All three pathways converge at the point of C3 cleavage. diva-portal.org

The classical pathway , typically activated by antibody-antigen complexes, is inhibited because the C4bC2a convertase is blocked from cleaving C3. diva-portal.org

The alternative pathway , a crucial amplification loop for the complement system, is shut down as the generation of C3b is prevented, thus inhibiting the formation of the C3bBb convertase. diva-portal.orgdiva-portal.org

The lectin pathway , initiated by the binding of mannan-binding lectin to carbohydrates on pathogens, is also halted as its C3 convertase is unable to act on C3. diva-portal.org

Cellular and in Vitro Pharmacological Investigations of Ac Icv 1mew Qdwgahrct Nh2

In Vitro Complement Inhibition Assays Utilizing Ac-ICV(1MeW)QDWGAHRCT-NH2 (e.g., Classical Pathway Inhibition)

This compound (Cp40) has demonstrated potent, dose-dependent inhibition of the complement system in various in vitro assays. Its primary mechanism is the high-affinity binding to C3 and its activated form C3b, which prevents the formation of C3 convertases, essential enzymes for complement cascade amplification. This blockade effectively halts the classical, alternative, and lectin pathways. nih.gov

Hemolytic assays are standard methods to assess complement activity. In studies using erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), a disease characterized by a lack of complement-regulating proteins on red blood cells, Cp40 efficiently prevented hemolysis in a dose-dependent manner. ashpublications.orgnih.gov It demonstrated complete inhibition of alternative pathway-mediated lysis of PNH erythrocytes. ashpublications.orgnih.gov Similarly, in assays with sheep erythrocytes, Cp40 was shown to inhibit complement-mediated lysis in sera from patients with C3 glomerulopathy (C3G), a condition driven by alternative pathway dysregulation. nih.gov

The inhibitory concentration (IC50) of Cp40 has been quantified in various assay formats. In a classical pathway complement inhibition assay, the IC50 for Cp40 was determined to be approximately 56.8 nM. lambris.com In an alternative pathway hemolytic assay using PNH erythrocytes, the IC50 was found to be around 4 µM, with complete inhibition achieved at approximately 6 µM. ashpublications.orgnih.gov

| Assay Type | Model System | Parameter | Value | Reference |

|---|---|---|---|---|

| Classical Pathway | ELISA-based | IC50 | 56.8 ± 3.0 nM | lambris.com |

| Alternative Pathway | PNH Erythrocyte Hemolysis | IC50 | ~4 µM | ashpublications.orgnih.gov |

| Alternative Pathway | PNH Erythrocyte Hemolysis | Concentration for Full Inhibition | ~6 µM | ashpublications.orgnih.gov |

| Alternative Pathway | Sheep Erythrocyte Hemolysis (C3G Patient Sera) | Qualitative Result | Effective Inhibition | nih.gov |

Receptor Binding and Functional Assays Employing this compound in Cell-Based Models

The inhibitory function of this compound (Cp40) is a direct result of its high-affinity binding to complement component C3. nih.gov Surface Plasmon Resonance (SPR) has been utilized extensively to quantify the binding kinetics of Cp40 to human C3 and its fragment C3b. These studies reveal a subnanomolar equilibrium dissociation constant (KD), indicating an extremely strong and stable interaction. The KD for the binding of Cp40 to human C3 has been consistently reported as 0.5 nM. nih.govmedchemexpress.commedchemexpress.com This high affinity is over 6,000 times stronger than that of the original compstatin (B549462) peptide.

The kinetic parameters show a rapid association rate (ka) and a slow dissociation rate (kd), which contribute to the potent and sustained inhibitory effect. lambris.com These binding characteristics are crucial for its function, as the stable Cp40-C3 complex effectively sequesters C3, preventing its cleavage by convertases. nih.govfrontiersin.org

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Equilibrium Dissociation Constant (KD) | 0.5 nM | SPR | nih.govnih.govmedchemexpress.commedchemexpress.com |

| Equilibrium Dissociation Constant (KD) | 0.53 ± 0.14 nM | SPR | lambris.com |

| Association Rate (ka) | 3.57 ± 0.70 x 10⁶ M⁻¹s⁻¹ | SPR | lambris.com |

| Dissociation Rate (kd) | 1.84 ± 0.40 x 10⁻³ s⁻¹ | SPR | lambris.com |

Assessment of Cellular Responses to this compound in Complement-Activating Systems

In cell-based models designed to mimic diseases of complement dysregulation, this compound (Cp40) effectively prevents cellular damage. In models of autoimmune hemolytic anemia (AIHA), where autoantibodies trigger complement activation on red blood cells (RBCs), Cp40 was found to inhibit both intravascular hemolysis (cell lysis via the Membrane Attack Complex, MAC) and extravascular hemolysis (phagocytosis of C3b-opsonized cells). nih.gov It effectively prevented C3b deposition and subsequent MAC formation on RBCs opsonized with AIHA patient sera. nih.gov

Furthermore, in a xenoantibody-mediated complement-dependent cytotoxicity (CDC) model using porcine aortic endothelial cells, Cp40 dose-dependently inhibited cell death by preventing the deposition of C3 fragments and the terminal C5b-9 complex on the cell surface. nih.gov Studies have also shown that Cp40 reduces the phagocytosis of complement-opsonized RBCs by macrophages, a key process in extravascular hemolysis. nih.gov This demonstrates that by blocking C3 activation, Cp40 protects cells from both direct lysis and removal by immune cells. nih.govnih.gov

Analysis of Biomarker Modulation in Biological Fluids by this compound in Vitro

The activation of the complement cascade generates several soluble biomarkers, including the anaphylatoxins C3a and C5a, and the soluble terminal complement complex (sTCC or sC5b-9). nih.gov In vitro and ex vivo studies using human blood or plasma have consistently shown that this compound (Cp40) significantly reduces the generation of these key inflammatory mediators.

In an ex vivo model of snake envenomation using human whole blood, Bitis arietans venom induced a significant increase in C3a, C5a, and sTCC. nih.gov Treatment with Cp40 reduced the levels of all three biomarkers to baseline. nih.gov Similarly, in studies related to COVID-19, Cp40 treatment of patient plasma led to a sharp drop in C3a levels, confirming effective C3 blockade. medrxiv.org By preventing the cleavage of C3, Cp40 directly blocks the formation of C3a and C3b, which in turn prevents the formation of the C5 convertase required to generate C5a and the subsequent assembly of the C5b-9 complex. nih.govfrontiersin.org This upstream inhibition effectively dampens the entire inflammatory cascade. nih.gov

In studies investigating periodontal inflammation, Cp40 (AMY-101) treatment was shown to significantly reduce levels of matrix metalloproteinases (MMP-8 and MMP-9) in gingival crevicular fluid, which are key proteases associated with inflammatory tissue destruction. jci.orglambris.com

Studies on the Inhibition of Instant Blood-Mediated Inflammatory Reaction (IBMIR) by this compound in Ex Vivo Models

The Instant Blood-Mediated Inflammatory Reaction (IBMIR) is a major hurdle in islet and hepatocyte transplantation, where contact between the transplanted cells and recipient blood triggers a rapid thromboinflammatory response, leading to significant cell loss. nih.govnih.govdiva-portal.org This reaction involves the activation of both the coagulation and complement systems. nih.govdiva-portal.org

Ex vivo models, often involving the incubation of human pancreatic islets with ABO-compatible human blood in a tube circuit, have been used to study IBMIR and the effect of inhibitors. Research has indicated that complement activation is a key component of IBMIR. diva-portal.org While specific ex vivo studies detailing the use of this compound (Cp40) to inhibit IBMIR are not extensively available in the provided search results, its known mechanism of potent, upstream complement inhibition strongly suggests a therapeutic potential in this context. scispace.com By blocking C3 activation, Cp40 would be expected to prevent the generation of C3a and C5a, which recruit inflammatory cells, and to reduce the opsonization and lysis of transplanted islets, thereby mitigating the inflammatory damage characteristic of IBMIR. diva-portal.orgscispace.com

Preclinical Efficacy Studies of Ac Icv 1mew Qdwgahrct Nh2 in Animal Models

Efficacy of Ac-ICV(1MeW)QDWGAHRCT-NH2 in Disease Models Characterized by Complement Activation

This compound is a highly potent, optimized analog of compstatin (B549462) that functions by inhibiting the cleavage of C3, a crucial step in all three pathways of complement activation. lambris.com Its efficacy stems from this targeted mechanism, which has been evaluated in various preclinical settings. Due to the high species specificity of compstatin and its analogs, these studies are primarily conducted in human and non-human primate systems, as the peptide shows significantly reduced activity in rodents or pigs. lambris.com

The development of this compound was the result of extensive structure-activity relationship studies aimed at improving the potency of the original compstatin peptide. lambris.com The substitution of tryptophan for the original valine at position 4, along with the methylation of this tryptophan (1MeW), led to a dramatic increase in inhibitory capacity. lambris.com In assays measuring the inhibition of the classical complement pathway, this compound demonstrated a 264-fold increase in activity compared to the first-generation compstatin. lambris.com

In a primate model designed to mimic complement activation seen during certain medical procedures, the parent compound compstatin was shown to effectively inhibit the generation of C3 activation products. lambris.com These findings underscore the potential of potent analogs like this compound to control systemic complement activation in relevant clinical scenarios.

| Compound | Sequence | Relative Inhibitory Activity (vs. Compstatin) | Reference |

|---|---|---|---|

| Compstatin | ICVVQDWGHHRCT-NH2 | 1x | lambris.com |

| This compound | This compound | 264x | lambris.com |

Pharmacodynamic Biomarker Assessment Following this compound Administration in Preclinical Species

Pharmacodynamic studies are crucial for demonstrating that a drug engages its target and produces the desired biological effect. For this compound and other compstatin analogs, these assessments focus on biomarkers of complement activation and downstream inflammation.

In a primate model of heparin/protamine-induced complement activation, administration of compstatin led to the effective inhibition of C3 activation product generation. lambris.com Furthermore, in ex vivo models using human blood exposed to biomaterials, compstatin was found to significantly reduce the production of numerous inflammatory mediators. lambris.com In one study, compstatin decreased the formation of 12 out of 14 induced mediators, including key cytokines and growth factors. lambris.com It also reduced the activation of neutrophils, as measured by the expression of the surface marker Mac-1. lambris.com

These findings demonstrate that by inhibiting C3, compstatin analogs can effectively block both the direct opsonizing functions of complement and the subsequent inflammatory cascade. Given its superior potency, this compound is expected to produce similar or more pronounced effects on these biomarkers.

| Biomarker Type | Specific Biomarker | Effect of Compstatin Administration | Model System | Reference |

|---|---|---|---|---|

| Complement Activation Products | C3 fragments | Inhibited | Primate (in vivo) | lambris.com |

| Inflammatory Mediators | Interleukin-8 (IL-8) | Reduced | Biomaterial-activation (ex vivo) | lambris.com |

| Fibroblast Growth Factor (FGF) | Reduced | Biomaterial-activation (ex vivo) | lambris.com | |

| Vascular Endothelial Growth Factor (VEGF) | Reduced | Biomaterial-activation (ex vivo) | lambris.com | |

| Leukocyte Activation | Mac-1 Receptor Expression | Reduced | Polymer-exposed blood (ex vivo) | lambris.com |

Evaluation of this compound in Models of Organ Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in conditions like organ transplantation, heart attack, and stroke, where aberrant complement activation plays a key pathological role. lambris.comnih.gov Consequently, C3 inhibition is a rational therapeutic strategy to mitigate this damage. While specific studies evaluating this compound in I/R injury models are not prominently available in the published literature, extensive research has been conducted on other closely related compstatin analogs.

For instance, the compstatin analog AMY-101 is being developed as a treatment to prevent organ rejection and I/R injury during kidney transplantation. nih.gov Preclinical work in septic baboons demonstrated that compstatin treatment protected organs from the effects of I/R injury and reduced complement deposition in the kidneys. lambris.com This highlights the therapeutic potential of this class of inhibitors. The enhanced potency of this compound makes it a strong candidate for future investigation in this area, though direct efficacy data in I/R models remains to be published.

Investigation of this compound in Xenotransplantation Models for Complement Control

Xenotransplantation, the transplantation of organs between different species (e.g., pig-to-human), is severely hampered by hyperacute rejection, a process driven by powerful complement activation. nih.govresearchgate.net Inhibition of C3 is therefore a critical strategy to overcome this barrier.

Preclinical studies have utilized ex vivo models where porcine organs are perfused with human blood to simulate xenotransplantation. In one such study using a porcine kidney model, the addition of the original compstatin to the human blood perfusate significantly prolonged graft survival from a median of 90 minutes in the control group to 380 minutes. lambris.comcapes.gov.br This was accompanied by a complete lack of increase in C3 activation products and terminal complement complex in the compstatin-treated group. lambris.comcapes.gov.br

More recently, a similar study was conducted with Cp40, another potent compstatin analog, in a working porcine heart model. nih.gov Cp40 treatment effectively prevented C3 activation, which resulted in significantly improved cardiac function and reduced cell damage compared to untreated controls. nih.gov Histological analysis confirmed less hemorrhage, edema, and complement deposition in the treated hearts. nih.gov Although direct testing of this compound in these models has not been reported, the consistent and robust efficacy of other compstatin analogs provides strong evidence for its potential utility in preventing hyperacute rejection in xenotransplantation. nih.govlambris.com

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| Compstatin | Ex vivo perfusion of pig kidney with human blood | Increased median graft survival from 90 to 380 minutes | lambris.comcapes.gov.br |

| Cp40 (Compstatin Analog) | Ex vivo perfusion of pig heart with human blood | Improved cardiac index and reduced cell damage | nih.gov |

Long-Term Efficacy and Sustained Biological Effects of this compound in Preclinical Settings

The potential use of this compound for chronic conditions necessitates an understanding of its long-term efficacy and the sustainability of its biological effects. While specific long-term efficacy studies for this compound are not available in the literature, research into other advanced compstatin analogs provides valuable insights.

A major challenge for peptide drugs is their typically short plasma half-life. lambris.com To address this, long-acting versions of compstatin analogs have been developed, for example, by attaching polyethylene (B3416737) glycol (PEG) moieties. researchgate.netashpublications.org Pharmacokinetic studies in non-human primates with the analog Cp40 showed a plasma half-life of approximately 12 hours, and a PEGylated version extended this to over 5 days, demonstrating that sustained therapeutic concentrations are achievable. ashpublications.org

Furthermore, a study of another analog, AMY-101, in a non-human primate model of periodontitis involved systemic (subcutaneous) administration daily for 28 days. nih.gov The treatment was effective in improving the periodontal condition, indicating that sustained administration leads to lasting therapeutic benefits. nih.gov These studies on related compounds suggest that with appropriate formulation or modification, long-term, effective systemic C3 inhibition is feasible, though specific long-term efficacy data for this compound has yet to be established. ashpublications.orgnih.gov

Structure Activity Relationship Sar and Rational Design of Ac Icv 1mew Qdwgahrct Nh2 Analogs

Impact of Amino Acid Substitutions on the Inhibitory Activity of Ac-ICV(1MeW)QDWGAHRCT-NH2 (e.g., position 4, 7, 9)

Systematic modifications of the peptide sequence have revealed that specific amino acid positions are critical for the inhibitory function of this compound and its analogs.

Position 4: The original valine (V) at position 4 in the parent compstatin (B549462) peptide was a primary target for substitution. Replacing valine with tryptophan (W) resulted in a significant 45-fold increase in activity. lambris.comnih.gov Further exploration with various unnatural amino acids at this position demonstrated that hydrophobicity plays a crucial role in enhancing potency. lambris.comnih.gov For instance, substitutions with 2-naphthylalanine (2Nal) and other hydrophobic residues led to substantial gains in inhibitory function. lambris.comnih.gov

Position 7: The tryptophan (W) at position 7 is also vital for activity. It is believed that the indole (B1671886) NH group of this tryptophan forms a critical hydrogen bond with complement component C3. nih.gov When this tryptophan was replaced with 1-methyltryptophan (1MeW), which lacks the hydrogen bond donor capability, the inhibitory activity was significantly diminished. nih.gov However, substituting tryptophan with 5-fluorotryptophan (B555192) (5fW) at this position led to a 121-fold increase in activity compared to an analog with tryptophan at both positions 4 and 7. lambris.com

Position 9: The histidine (H) at position 9 in the original compstatin sequence was another focus of modification. Replacing histidine with alanine (B10760859) (A) was found to be beneficial, contributing to increased binding affinity and inhibitory activity. lambris.com Further substitutions at this position, such as with proline (P) or α-aminobutyric acid (Abu), have also been investigated to fine-tune the peptide's conformation and potency. nih.gov

The following table summarizes the inhibitory activities of various analogs with substitutions at these key positions.

| Peptide Designation | Sequence | IC50 (µM) | Relative Activity |

| 4W7W | Ac-ICVWQDWGAHRCT-NH2 | 1.2 | 45 |

| 4(1MeW)7W | This compound | 0.205 | 264 |

| 4(2Nal)7W | Ac-ICV(2Nal)QDWGAHRCT-NH2 | 0.545 | 99 |

| 4W7(5fW) | Ac-ICVWQD(5fW)GAHRCT-NH2 | 0.446 | 121 |

| 4(1MeW)9P | Ac-ICV(1MeW)QDWGPHRCT | 0.54 | 100 |

| 4W9Abu | Ac-ICVWQDWGAbuHRCT | 1.5 | 36 |

| Data sourced from multiple studies. lambris.comnih.gov |

The Role of 1-Methyltryptophan at Position 4 in Enhancing Potency of this compound

The introduction of 1-methyltryptophan (1MeW) at position 4 is a hallmark of the highly potent analog this compound. This single modification resulted in a remarkable 264-fold increase in inhibitory activity compared to the original compstatin. lambris.com

While increased hydrophobicity at position 4 is generally beneficial, the exceptional potency of the 1MeW analog suggests that hydrophobicity alone does not account for the substantial increase in activity. nih.gov It is proposed that the methylation of the indole nitrogen at position 4 enhances the hydrophobic interactions with the C3 binding site. lambris.com Unlike position 7, a hydrogen bond mediated by the indole nitrogen at position 4 is not necessary for binding and activity. justia.com In fact, removing the potential for this hydrogen bond through methylation appears to be advantageous. justia.com

Thermodynamic analyses have shown that the binding of compstatin analogs to C3 is primarily enthalpy-driven. lambris.com The substitution with 1MeW at position 4 leads to a more favorable enthalpy change, indicating stronger binding interactions. lambris.com This enhanced binding affinity translates directly to the observed increase in inhibitory potency. lambris.com

Cyclization and Conformational Restriction Effects on the Biological Activity of this compound Analogs

The cyclic structure of this compound, formed by a disulfide bond between the cysteine residues at positions 2 and 12, is fundamental to its biological activity and stability. lambris.com This cyclization imposes a conformational constraint on the peptide, which is crucial for its proper folding and interaction with C3. lambris.com

The cyclic nature of the peptide contributes to a relatively low rate of biotransformation in serum, enhancing its stability compared to linear peptides. lambris.com N-terminal acetylation further improves this stability in human plasma. lambris.com

The conformation of the peptide, particularly the presence of a β-turn, is critical for its inhibitory function. lambris.com Early NMR studies suggested a type II β-turn involving residues 5-8 (QDWG). lambris.com However, the crystal structure of an analog bound to C3c revealed a shift in the β-turn to residues 8-11 (GAHR). nih.gov This indicates that the peptide undergoes a conformational change upon binding to its target. nih.gov Modifications that influence this conformational flexibility, such as substitutions at the turn-forming residues, can significantly impact activity.

Design Principles for Modulating Binding Affinity and Selectivity of this compound Derivatives

The extensive SAR studies have led to the formulation of key design principles for creating more potent and selective derivatives of this compound:

Maximizing Hydrophobicity at Position 4: Increasing the hydrophobicity of the amino acid at position 4 is a primary strategy for enhancing binding affinity and inhibitory activity. lambris.comnih.gov The use of unnatural amino acids with bulky, non-polar side chains, such as 1-methyltryptophan and 2-naphthylalanine, has proven particularly effective. lambris.comnih.gov

Preserving the Hydrogen Bond at Position 7: The hydrogen-bonding capability of the indole nitrogen at position 7 is crucial for the interaction with C3. nih.gov Therefore, modifications at this position should preserve this interaction or introduce alternative favorable interactions. lambris.com

Optimizing the β-Turn: The conformation of the β-turn region is critical for binding. Substitutions within and around the turn can be used to stabilize the active conformation and improve binding kinetics. nih.gov

N- and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus are common strategies to increase the stability of the peptide by protecting it from exopeptidases. lambris.com

Fine-tuning Electrostatic and Steric Interactions: Beyond broad principles of hydrophobicity, the specific electrostatic and steric properties of the substituting amino acids play a role. For example, while pyrenyl-alanine (PyrA) is highly hydrophobic, its bulkiness may introduce steric hindrance, limiting the gains in activity. nih.gov

Development and Characterization of Peptidomimetics Based on the this compound Scaffold

Building on the knowledge gained from SAR studies, efforts have been made to develop peptidomimetics based on the this compound scaffold. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability, bioavailability, and potency.

One approach involves the incorporation of non-peptide components or modifications to the peptide backbone. For example, PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, has been explored to extend the in vivo retention of compstatin analogs. justia.com Another strategy is the development of fusion peptides, where the compstatin analog is linked to another peptide that confers desirable properties, such as binding to albumin to increase circulating half-life. justia.com

The ultimate goal in this area is to design non-peptide or partial-peptide mimetics that retain the high inhibitory activity and selectivity of the parent peptide while offering superior pharmacological properties. justia.com These efforts leverage the detailed understanding of the key pharmacophore elements—the essential features required for biological activity—to create novel chemical entities for therapeutic use. nih.govjustia.com

Computational and Biophysical Characterization of Ac Icv 1mew Qdwgahrct Nh2 Interactions

Molecular Docking and Dynamics Simulations of Ac-ICV(1MeW)QDWGAHRCT-NH2 with Complement C3

Molecular dynamics (MD) simulations have been crucial in understanding the structural and dynamic properties of compstatin (B549462) analogs, including this compound. scispace.com These simulations, performed in explicit water, offer a detailed view of the conformational landscape of the peptide and its complex with C3. scispace.com By analyzing the trajectory of the molecules over time, researchers can assess the stability of the peptide's structure and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding to C3.

For instance, MD simulations have been used to explore the conformational changes that occur upon binding. lambris.com The solution structure of compstatin suggests that the side chain of the tryptophan at position 4, which is modified to 1-methyltryptophan (1MeW) in this analog, faces outward. lambris.com This orientation makes it accessible for interaction with the target protein. Simulations help to refine the understanding of how modifications like the methylation of the tryptophan indole (B1671886) ring contribute to the stability of the peptide-protein complex. The combination of docking, to predict the initial binding pose, and MD simulations, to assess its stability and dynamics, provides a powerful tool for predicting the affinity and mechanism of action of new analogs. lambris.com

Ligand-Based and Structure-Based Pharmacophore Modeling for this compound Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For compstatin analogs, this approach has been instrumental in discriminating between active and inactive compounds. nih.gov

A highly effective pharmacophore model was developed using the minimized structures of the two most active compstatin analogs known at the time: this compound (also referred to as AcCompNH2-V4(1MeW)/H9A) and Ac-ICV(1MeW)QD(5fW)GAHRCT-NH2. nih.gov These peptides showed a 261-fold higher activity than the parent compstatin. nih.gov The model incorporated key structural features critical for activity:

An aromatic feature centered on the indole ring of the modified tryptophan (1MeW) at position 4. nih.gov

Hydrogen bond donor and acceptor features on the amide group of the glutamine (Q) at position 5. nih.gov

A hydrophobe feature located near the disulfide bond formed by the cysteine residues at positions 2 and 12. nih.gov

This model proved to be a highly sensitive and specific filter. When tested against a set of 82 other compstatin analogs, it successfully identified 70% of the medium-to-high activity analogs while misclassifying only 8.5% of the low-activity or inactive ones. nih.gov Such validated pharmacophore models are invaluable for virtual screening campaigns to discover novel, potent small-molecule inhibitors of C3. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models help in predicting the activity of newly designed derivatives and understanding which properties are most influential. lambris.com

In a QSAR study of compstatin analogs, researchers identified several physicochemical and geometrical properties that showed a strong correlation with inhibitory activity. nih.gov These key descriptors included:

The number of aromatic bonds.

The hydrophobicity of the residue at position 4.

The size of the hydrophobic patch near the Cys2-Cys12 disulfide bond.

The solvent-accessible surface area occupied by nitrogen atoms of basic amino acid residues. nih.gov

The exceptional activity of this compound is partly explained by these QSAR models. The 1-methyltryptophan modification at position 4 significantly increases hydrophobicity, a property shown to be generally beneficial for activity. lambris.comlambris.com However, the activity of this specific analog was found to be much higher than predicted by its hydrophobicity alone, suggesting that other factors, such as precise geometric fit and the prevention of an unfavorable hydrogen bond, are also critically important. lambris.comnih.gov This highlights that while general QSAR trends are useful, specific modifications can lead to unexpectedly large gains in potency. lambris.com

Application of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics of this compound

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding interactions between compstatin analogs and C3. nih.gov SPR measures the real-time association (k_on) and dissociation (k_off) rates of the binding event, while ITC directly measures the heat changes upon binding to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.govmalvernpanalytical.comharvard.edunih.gov

SPR analysis of a panel of compstatin analogs revealed that the superior inhibitory activity of this compound is primarily driven by a slower dissociation rate (k_off), indicating a more stable complex with C3b. nih.govlambris.com Over a range of 13 analogs, the k_off values varied more than 35-fold, while k_on values varied only about 4-fold, demonstrating that the improvements in affinity are mainly due to increased complex stability. lambris.com

ITC experiments confirmed the high affinity of this compound for C3, showing a dissociation constant (K_D) of approximately 15-17 nM. lambris.com The binding was found to be enthalpy-driven, a characteristic feature of compstatin's interaction with C3. lambris.com These experiments consistently show a 1:1 binding stoichiometry between the peptide and the C3 protein. lambris.com The data from these techniques are crucial for building a comprehensive structure-kinetic and structure-thermodynamic relationship for the development of next-generation inhibitors. nih.gov

Table 1: Kinetic and Thermodynamic Data for this compound Binding to Complement C3/C3b

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| IC₅₀ (µM) | 0.21 | ELISA | nih.gov |

| Relative Activity | ~262x | ELISA | nih.gov |

| K_D (nM) | 11 | SPR | lambris.com |

| K_D (nM) | 15 | ITC | lambris.com |

| k_on (10⁵ M⁻¹s⁻¹) | 4.6 | SPR | lambris.com |

| k_off (10⁻² s⁻¹) | 0.5 | SPR | lambris.com |

| ΔH (kcal/mol) | -17.33 | ITC | lambris.com |

| ΔS (kcal/mol) | -6.73 | ITC | lambris.com |

Structural Determination of this compound-Target Complexes via X-ray Crystallography and Cryo-Electron Microscopy (e.g., C3c-peptide complexes)

A major breakthrough in understanding the inhibitory mechanism of compstatins was the determination of the co-crystal structure of a closely related, highly active analog (Ac-ICVWQDWGAHRCT-NH2) bound to the C3c fragment of complement C3 (PDB ID: 2QKI). lambris.comnih.gov Although this is not the exact 1MeW variant, the structural insights are highly relevant. The C3c fragment contains the binding site for compstatin. google.com

The crystal structure revealed the precise interactions at the peptide-protein interface. It showed how the peptide sits (B43327) in a shallow groove on the surface of C3c, making numerous contacts that stabilize the complex. The structure confirmed the importance of the β-turn conformation in the peptide, which is stabilized by the Cys2-Cys12 disulfide bond. nih.gov Key interactions identified in the crystal structure, such as the role of Gln5 and the hydrophobic packing of Trp4, were consistent with data from mutagenesis, pharmacophore modeling, and QSAR studies. nih.gov This structural information provides an atomic-level blueprint that explains the high affinity of potent analogs and is invaluable for the future design of even more effective complement inhibitors. While specific crystal or high-resolution cryo-electron microscopy (cryo-EM) structures for the this compound variant complex are not publicly available, the existing C3c-peptide complex structure serves as an excellent template for computational modeling of this specific analog. lambris.comnih.gov Recent cryo-EM studies on C3 itself have further elucidated the protein's dynamic nature, revealing large-scale conformational changes that are relevant to its activation and inhibition. ebi.ac.uk

Table of Mentioned Compounds

| Abbreviated Name | Full Sequence |

|---|---|

| This compound | Acetyl-Isoleucyl-Cysteinyl-Valyl-(1-methyl-Tryptophanyl)-Glutaminyl-Aspartyl-Tryptophanyl-Glycyl-Alanyl-Histidyl-Arginyl-Cysteinyl-Threoninamide |

| Compstatin (parent) | ICVVQDWGHHRCT-NH₂ |

| Ac-ICV(1MeW)QD(5fW)GAHRCT-NH2 | Acetyl-Isoleucyl-Cysteinyl-Valyl-(1-methyl-Tryptophanyl)-Glutaminyl-Aspartyl-(5-fluoro-Tryptophanyl)-Glycyl-Alanyl-Histidyl-Arginyl-Cysteinyl-Threoninamide |

| Ac-ICVWQDWGAHRCT-NH2 | Acetyl-Isoleucyl-Cysteinyl-Valyl-Tryptophanyl-Glutaminyl-Aspartyl-Tryptophanyl-Glycyl-Alanyl-Histidyl-Arginyl-Cysteinyl-Threoninamide |

Immunological and Preclinical Safety Considerations for Ac Icv 1mew Qdwgahrct Nh2

Assessment of Immunogenicity of Ac-ICV(1MeW)QDWGAHRCT-NH2 in Preclinical Models

The potential for a therapeutic peptide to elicit an immune response is a critical aspect of its preclinical safety assessment. While specific immunogenicity data for this compound in preclinical models is not extensively published, the immunogenicity of the broader class of compstatin (B549462) analogs has been a subject of consideration, particularly in the context of modifications aimed at enhancing their pharmacokinetic properties. lambris.comgoogleapis.com

Generally, peptide therapeutics can be recognized by the immune system as foreign, leading to the production of anti-drug antibodies (ADAs). The development of ADAs can have various consequences, including altered pharmacokinetic and pharmacodynamic profiles, reduced efficacy, and in some cases, hypersensitivity reactions. For compstatin analogs, modifications such as PEGylation, while beneficial for extending plasma half-life, have been identified as a potential risk factor for immunogenicity. lambris.com Anti-PEG antibodies have been observed in clinical studies of other PEGylated therapeutics and are associated with a loss of efficacy. lambris.com

Given that this compound is a modified peptide, its immunogenic potential would be a key parameter to evaluate in preclinical studies. Such an assessment would typically involve:

In silico and in vitro assessments: Computational tools to predict T-cell and B-cell epitopes and in vitro assays using human peripheral blood mononuclear cells (PBMCs) to assess the potential for T-cell activation.

In vivo studies in relevant animal models: Non-human primates (NHPs) are considered the most relevant species for studying the immunogenicity of compstatin analogs due to the high sequence homology of their C3 protein to human C3. nih.govlambris.com These studies would involve repeated administration of the peptide followed by monitoring for the development of ADAs.

It is important to note that the inherent properties of the peptide, such as its size, sequence, and modifications, all contribute to its immunogenic potential. The N-terminal acetylation and the specific amino acid substitutions in this compound would be key factors to consider in its immunogenicity risk assessment.

Conceptual Considerations for Metabolic Stability and Degradation Pathways of this compound in Biological Systems

The metabolic stability of a peptide therapeutic is a key determinant of its pharmacokinetic profile and dosing regimen. This compound incorporates several structural features that are conceptually designed to enhance its stability in biological systems.

The parent compound, compstatin, was found to be susceptible to enzymatic degradation in human blood, with a major biotransformation pathway being the cleavage of the N-terminal isoleucine. researchgate.netnih.gov To address this, N-terminal acetylation was introduced, which effectively blocks this cleavage and significantly enhances the peptide's stability in human plasma. researchgate.netnih.gov this compound features this N-terminal acetyl group, which is expected to confer resistance to N-terminal degradation.

Furthermore, the cyclic structure of compstatin analogs, formed by a disulfide bond between cysteine residues at positions 2 and 12, contributes to their proteolytic resistance compared to linear peptides. lambris.com This cyclization restricts the peptide's conformation, making it a poorer substrate for proteases.

The primary degradation pathways for such a modified cyclic peptide in biological systems would likely involve:

Proteolysis: While stabilized, the peptide may still be susceptible to cleavage by certain proteases at other sites within the peptide backbone, although at a much slower rate.

Disulfide bond reduction: The disulfide bridge could potentially be reduced by endogenous reducing agents, leading to a linearized and more rapidly degraded peptide.

Renal and hepatobiliary clearance: As with many peptide therapeutics, elimination from the body is expected to occur through a combination of renal filtration and hepatobiliary clearance. researchgate.net

Preclinical studies in non-human primates with advanced compstatin analogs have demonstrated favorable pharmacokinetic profiles with extended plasma half-lives, supporting the success of these stability-enhancing modifications. nih.gov

Table 2: Structural Features of this compound and Their Conceptual Impact on Metabolic Stability

| Structural Feature | Conceptual Effect | Reference |

|---|---|---|

| N-terminal Acetylation | Blocks N-terminal cleavage by aminopeptidases, increasing stability in plasma. | researchgate.netnih.gov |

| Cyclic Structure (Disulfide Bridge) | Confers resistance to proteolytic degradation compared to linear peptides. | lambris.com |

Preclinical Toxicity Studies and Evaluation of Safety Biomarkers for this compound in Animal Models

The primary goal of preclinical toxicity studies is to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and identify safety biomarkers for monitoring in humans. pharmamodels.netnih.gov Given the species selectivity of compstatin analogs, these studies are primarily conducted in non-human primates. nih.gov

Prolonged systemic administration of a potent compstatin analog (Cp40) in cynomolgus monkeys for up to three months has been shown to have a favorable safety profile. nih.gov These studies reported no significant clinical signs of toxicity and no adverse changes in hematological, coagulation, or biochemical parameters. nih.gov Histopathological examination of various organs and tissues at the end of the study also revealed no treatment-related findings. These results provide strong preclinical evidence for the safety of systemic C3 inhibition with compstatin analogs.

In the context of this compound, a comprehensive preclinical toxicology program would typically include:

Acute and chronic toxicity studies: To evaluate the effects of single and repeated doses over an extended period.

Safety pharmacology studies: To assess the potential effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Genotoxicity and reproductive toxicity studies: To evaluate the potential for genetic damage and effects on fertility and embryonic development.

The evaluation of safety biomarkers is an integral part of modern preclinical toxicology. mdpi.commdpi.com These are measurable indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. For a peptide therapeutic like this compound, a panel of safety biomarkers would be monitored in preclinical animal models to detect any potential adverse effects.

Table 3: Potential Safety Biomarkers for Preclinical Evaluation of this compound

| System/Organ | Potential Biomarkers | Rationale |

|---|---|---|

| Renal Function | Serum Creatinine, Blood Urea Nitrogen (BUN), Cystatin C | To monitor for any potential effects on kidney function, a common route of peptide clearance. |

| Hepatic Function | Alanine (B10760859) Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Bilirubin | To assess liver integrity and function. |

| Hematology | Complete Blood Count (CBC) with differential, Coagulation panels (PT, aPTT) | To evaluate effects on blood cells and the coagulation system. |

| Inflammation | C-reactive protein (CRP), Cytokine levels | To monitor for any unintended pro-inflammatory or anti-inflammatory effects. |

| Immune System | Total complement activity (CH50, AP50), C3 levels | To confirm on-target pharmacodynamic effects and monitor the extent of complement inhibition. |

Translational Research Potential and Future Directions for Ac Icv 1mew Qdwgahrct Nh2

Exploration of Novel Therapeutic Applications for Ac-ICV(1MeW)QDWGAHRCT-NH2 in Complement-Mediated Disorders

The ability of this compound and other compstatin (B549462) analogs to modulate the complement system opens up therapeutic possibilities for a wide array of complement-mediated diseases. nih.gov Proof-of-concept has been established in several preclinical models, demonstrating the potential for C3 inhibition to yield significant anti-inflammatory and organ-protective effects. nih.gov

One area of active investigation is in the context of transplantation . The complement system is a major contributor to inflammation and tissue damage in scenarios like extracorporeal circuit-induced complement activation and xenotransplantation. nih.gov Studies have shown that compstatin analogs can prolong the survival of ex vivo perfused pig xenografts, highlighting their potential in mitigating rejection. lambris.com

Inflammatory and autoimmune diseases represent another significant area of interest. Conditions where inappropriate complement activation leads to host cell damage are prime targets for C3 inhibition. nih.gov Research has explored the use of compstatin in models of bacterial sepsis and hemodialysis-induced inflammation. nih.gov Furthermore, studies have demonstrated that this compound can inhibit complement activation triggered by antibodies in the context of pancreatic islet cell lysis, suggesting a role in improving outcomes for allogeneic islet transplantation. lambris.com

The table below summarizes some of the potential therapeutic areas for this compound based on preclinical evidence with compstatin analogs.

| Potential Therapeutic Area | Rationale for C3 Inhibition | Preclinical Evidence with Compstatin Analogs |

| Transplantation | Mitigates inflammation and tissue rejection. | Prolonged survival of xenografts. lambris.com |

| Sepsis | Reduces systemic inflammation. | Demonstrated efficacy in preclinical sepsis models. nih.gov |

| Hemodialysis | Prevents inflammation induced by dialysis materials. | Effective in models of hemodialysis-induced inflammation. nih.gov |

| Islet Transplantation | Protects transplanted cells from antibody-mediated complement attack. | Inhibits lysis of pancreatic islet cells. lambris.com |

| Periodontitis | Reduces local inflammation and tissue damage. | Currently in clinical development (as AMY-101) for this indication. researchgate.net |

| Age-Related Macular Degeneration (AMD) | Inhibits complement activation on drusen deposits. | Shown to inhibit complement activation by drusen-like deposits in cell cultures. nih.gov |

Strategies for Enhancing the Preclinical Pharmacokinetic Profile of this compound (Conceptual, not specific data)

While potent, peptide-based drugs like this compound often face challenges related to their pharmacokinetic properties, such as rapid clearance and a short half-life. nih.gov A variety of strategies are being conceptually explored to overcome these limitations and enhance the in vivo performance of compstatin analogs. nih.gov

Structural Modifications:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the hydrodynamic size of peptides, thereby reducing renal clearance and extending circulation time. mdpi.com However, PEGylation can sometimes impact the biological activity of the peptide. mdpi.com

Lipidation: Covalently attaching lipid moieties can enhance binding to plasma proteins like albumin, effectively creating a circulating reservoir of the drug and prolonging its half-life. mdpi.com

Amino Acid Substitution and Modification: The introduction of non-natural amino acids, D-amino acids, or N-methylation can increase resistance to proteolytic degradation. nih.govresearchgate.net For instance, N-terminal acetylation and C-terminal amidation are modifications known to improve peptide stability. nih.govresearchgate.net

Cyclization: Creating cyclic peptide structures can enhance both stability and permeability by increasing rigidity and reducing susceptibility to exopeptidases. nih.govresearchgate.net

Formulation and Conjugation Strategies:

Peptide-Drug Conjugates: This prodrug strategy can improve the pharmacokinetic profile by increasing solubility and biocompatibility while enabling targeted delivery. nih.gov

Conjugation to Macromolecules: Linking the peptide to larger proteins can improve stability and reduce renal clearance. nih.gov

The following table outlines conceptual strategies to improve the preclinical pharmacokinetic profile of peptide inhibitors.

| Strategy | Rationale | Potential Outcome |

| PEGylation | Increases hydrodynamic size. | Reduced renal clearance, longer half-life. mdpi.com |

| Lipidation | Enhances binding to plasma proteins. | Prolonged circulation time. mdpi.com |

| N-terminal Acetylation | Blocks N-terminal degradation. | Increased stability against aminopeptidases. nih.gov |

| C-terminal Amidation | Blocks C-terminal degradation. | Increased stability against carboxypeptidases. nih.gov |

| Cyclization | Increases structural rigidity. | Enhanced stability and permeability. nih.gov |

| Peptide-Drug Conjugation | Prodrug approach. | Improved solubility and targeted delivery. nih.gov |

Development of Advanced Delivery Systems and Formulation Concepts for this compound

To improve the therapeutic efficacy and patient compliance of peptide drugs like this compound, advanced drug delivery systems are being investigated. nih.gov These systems aim to protect the peptide from degradation, control its release, and target it to specific sites in the body.

Nanoparticle-Based Systems:

Lipid Nanoparticles: These can encapsulate peptides, protecting them from enzymatic degradation and facilitating their transport across biological membranes. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated peptide. nih.govnih.gov

Hydrogels: These three-dimensional polymer networks can be designed for controlled, localized delivery of peptides. nih.gov

Other Advanced Delivery Technologies:

Microneedles: These can provide a minimally invasive method for transdermal delivery of peptides. nih.gov

Inhalation Systems: For respiratory diseases, inhalation offers a direct route of administration to the lungs. nih.gov

Oral Delivery Formulations: Overcoming the challenges of oral peptide delivery is a major focus. Strategies include the use of permeation enhancers, enzyme inhibitors, and mucoadhesive systems to protect the peptide in the gastrointestinal tract and enhance its absorption. mdpi.comtandfonline.com

The table below highlights some advanced delivery concepts for peptide therapeutics.

| Delivery System | Mechanism of Action | Potential Advantages |

| Lipid Nanoparticles | Encapsulation and protection of the peptide. | Improved stability and cellular uptake. nih.gov |

| Polymeric Nanoparticles | Controlled release of the encapsulated peptide. | Sustained therapeutic effect. nih.gov |

| Hydrogels | Localized and sustained release. | Targeted delivery to specific tissues. nih.gov |

| Microneedles | Transdermal delivery. | Minimally invasive administration. nih.gov |

| Oral Formulations with Enhancers | Increased intestinal permeability. | Improved oral bioavailability. tandfonline.com |

Identification of Remaining Research Gaps and Unanswered Questions Regarding this compound Biology

Despite the significant progress in the development of this compound and other compstatin analogs, several research gaps and unanswered questions remain. Addressing these will be crucial for the successful clinical translation of this promising therapeutic candidate.

Long-term effects of C3 inhibition: While short-term inhibition has shown therapeutic benefits, the consequences of long-term, systemic C3 inhibition on the immune system's ability to fight infections need to be thoroughly investigated.

Tissue-specific effects: The distribution and activity of this compound in different tissues and organs are not fully understood. Further research is needed to determine its penetration and efficacy in various disease-relevant compartments. sci-hub.se

Complete binding mode: While the interaction of compstatin with C3b has been studied, a complete understanding of the binding mode of next-generation analogs like this compound at the atomic level could facilitate the design of even more potent and specific inhibitors. researchgate.net

Potential for resistance: The possibility of the development of resistance to C3 inhibition, either through mutations in the C3 protein or other mechanisms, is an area that requires investigation.

Biomarkers for patient stratification: Identifying reliable biomarkers to select patients who are most likely to respond to C3 inhibitor therapy would be a significant step towards personalized medicine.

Emerging Technologies and Methodological Advancements for Future this compound Research

The field of peptide drug discovery is constantly evolving, with new technologies and methodologies offering exciting possibilities for the future development of this compound. nih.govnano-ntp.com

Artificial Intelligence and Machine Learning: AI-driven computational design can accelerate the discovery and optimization of peptide inhibitors with improved properties. nano-ntp.commdpi.com These methods can be used to predict the activity and pharmacokinetic profiles of novel analogs, reducing the need for extensive experimental screening. nih.gov

Advanced Display Technologies: Techniques like phage display and mRNA display allow for the screening of vast libraries of peptides to identify candidates with high affinity and specificity for their targets. nih.govmdpi.com These technologies can be used to discover novel compstatin analogs with enhanced therapeutic potential.

High-Throughput Screening and Synthesis: Advances in automated peptide synthesis and high-throughput screening methods have significantly increased the efficiency of peptide drug discovery. nih.gov

Cryo-Electron Microscopy (Cryo-EM): This powerful structural biology technique can be used to determine the high-resolution structures of peptide-protein complexes, providing detailed insights into their interactions and guiding rational drug design.

Multi-omics Approaches: Integrating genomics, proteomics, and metabolomics data can provide a more comprehensive understanding of the biological effects of C3 inhibition and help identify novel therapeutic targets and biomarkers. nih.gov

The table below lists some emerging technologies and their potential impact on this compound research.

| Technology | Application in Peptide Research | Potential Impact on this compound |

| Artificial Intelligence/Machine Learning | Computational design and optimization of peptides. | Faster discovery of more potent and stable analogs. nano-ntp.commdpi.com |

| Phage/mRNA Display | High-throughput screening of peptide libraries. | Identification of novel C3 inhibitors with unique properties. nih.govmdpi.com |

| Cryo-Electron Microscopy | High-resolution structural analysis of peptide-protein complexes. | Detailed understanding of the binding interface for rational design. |

| Multi-omics | Systems biology approach to understand drug effects. | Comprehensive view of the biological consequences of C3 inhibition. nih.gov |

Conclusion: Synthesizing the Academic Understanding of Ac Icv 1mew Qdwgahrct Nh2

Summary of Major Academic Discoveries and Insights Regarding Ac-ICV(1MeW)QDWGAHRCT-NH2